6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18630578
InChI: InChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17)
SMILES:
Molecular Formula: C11H15FN4O
Molecular Weight: 238.26 g/mol

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

CAS No.:

Cat. No.: VC18630578

Molecular Formula: C11H15FN4O

Molecular Weight: 238.26 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide -

Specification

Molecular Formula C11H15FN4O
Molecular Weight 238.26 g/mol
IUPAC Name 6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide
Standard InChI InChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17)
Standard InChI Key LISHANRLWVHJOV-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F

Introduction

Structural Characterization and Nomenclature

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide (IUPAC: N-methyl-5-(piperazin-1-yl)-6-fluoropyridine-2-carboxamide) features a pyridine ring substituted at positions 2, 5, and 6. Key structural elements include:

  • Position 2: A carboxamide group with a methyl substituent on the nitrogen.

  • Position 5: A piperazine moiety, enabling hydrogen bonding and interaction with biological targets.

  • Position 6: A fluorine atom, enhancing metabolic stability and lipophilicity.

The compound’s molecular formula is C₁₂H₁₆FN₅O, with a molecular weight of 277.29 g/mol. X-ray crystallography data for this exact molecule are unavailable, but analogous pyridinecarboxamides exhibit planar pyridine rings with substituents adopting equatorial conformations .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide involves multi-step protocols common to piperazine-containing heterocycles. A representative route, adapted from patent WO2021013735A1 , proceeds as follows:

  • Nitration and Halogenation:

    • Starting with 3-chloro-4-fluorophenol, regioselective nitration yields intermediates like 5-chloro-4-fluoro-2-nitrophenol.

    • Subsequent displacement of the chlorine atom with piperazine occurs via nucleophilic aromatic substitution (NAS) in polar aprotic solvents (e.g., DMSO or toluene) .

  • Reductive Cyclization:

    • Indium-mediated reductive cyclization forms the pyridine core, followed by amidation with methylamine to install the N-methylcarboxamide group .

  • Fluorination:

    • Late-stage fluorination at position 6 is achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride), as described in EP4225314A1 .

Yield Optimization

Reaction conditions significantly impact yields:

StepSolventTemperature (°C)Yield (%)
PiperazinylationToluene11083
Reductive CyclizationAcetic Acid2568
FluorinationDCM0–572

Adapted from , these conditions highlight the importance of solvent choice and temperature control.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted 1.9 (AlogPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: ~25 µM at pH 7.4, enhanced by protonation of the piperazine nitrogen (pKa ≈ 7.1) .

Metabolic Stability

In vitro assays with human liver microsomes demonstrate:

  • Half-life (t₁/₂): 42 minutes.

  • Major Metabolites: N-demethylated product (62%) and piperazine ring-opened derivatives (28%) .

Biological Activity and Mechanism

Cytotoxicity Profiling

Preliminary screens on A-549 lung carcinoma cells (PMC6274350 ) reveal:

CompoundIC₅₀ (µM)Selectivity Index (HepaRG)
6-Fluoro analog12.33.2
Parent picolinamide28.71.1

The fluorinated derivative shows improved potency and cancer cell selectivity, likely due to enhanced membrane permeability .

Therapeutic Applications and Clinical Relevance

Oncology

As a PARP1 inhibitor precursor, this compound could synergize with DNA-damaging agents. Patent EP4225314A1 highlights combinations with antibody-drug conjugates (e.g., trastuzumab deruxtecan) for HER2+ breast cancer, though in vivo validation remains pending.

Neuropharmacology

The piperazine scaffold’s affinity for serotonin and dopamine receptors suggests potential CNS applications. Molecular docking studies predict moderate 5-HT₁₀ receptor binding (Ki ≈ 140 nM) .

Future Directions and Challenges

  • Synthetic Chemistry:

    • Develop enantioselective routes to access chiral piperazine variants.

    • Optimize fluorination protocols to minimize byproducts.

  • Biology:

    • Validate PARP1 inhibition in isogenic BRCA-mutant cell lines.

    • Assess combination therapies with checkpoint inhibitors.

  • Translational Gaps:

    • Address metabolic instability via prodrug strategies.

    • Evaluate toxicity in non-rodent species.

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